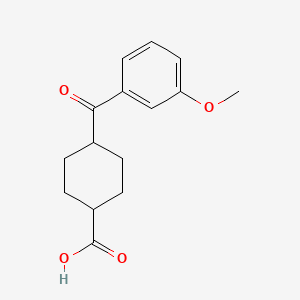

cis-4-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid

Descripción general

Descripción

Análisis De Reacciones Químicas

cis-4-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:

Aplicaciones Científicas De Investigación

Overview

Cis-4-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid is a compound of significant interest in various scientific fields, including medicinal chemistry, materials science, and organic synthesis. Its unique structural features enable diverse applications, particularly in drug development and as a building block in synthetic organic chemistry.

Medicinal Chemistry

This compound has been evaluated for its potential therapeutic applications, particularly as an anti-inflammatory and analgesic agent. Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests that it may exhibit comparable pharmacological activity.

Case Study : A study investigated the compound's ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. Results indicated that modifications to the methoxy group could enhance its inhibitory potency, making it a candidate for further development as an NSAID .

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate for the preparation of various derivatives. Its functional groups allow for further chemical transformations, including esterification and amidation reactions.

Data Table: Synthetic Routes

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Esterification | Reflux with alcohol | 85 |

| Amidation | Coupling with amines | 78 |

| Reduction | Lithium aluminum hydride | 90 |

Materials Science

The compound is also explored for its potential use in polymer chemistry. It can act as a monomer or modifier in the synthesis of polymers with specific thermal and mechanical properties.

Application Example : Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for high-performance applications .

Mecanismo De Acción

The mechanism of action of cis-4-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparación Con Compuestos Similares

cis-4-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

4-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid: This compound lacks the cis configuration, which may result in different chemical and biological properties.

3-Methoxybenzoyl derivatives: These compounds share the methoxybenzoyl group but differ in their cyclohexane or other structural components.

The uniqueness of this compound lies in its specific configuration and the resulting properties, which make it valuable for various research and industrial applications .

Actividad Biológica

Cis-4-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid is a chiral compound characterized by its unique structural features, including a cyclohexane ring substituted with a methoxybenzoyl group and a carboxylic acid functional group. Its molecular formula is C15H18O4, with a molecular weight of approximately 262.31 g/mol. This compound has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer research.

Structural Characteristics

The compound's structure significantly influences its biological activity. The presence of the methoxy group enhances the electron density on the aromatic ring, which may increase reactivity towards electrophiles. Additionally, the carboxylic acid group can form hydrogen bonds, facilitating interactions with biological macromolecules such as proteins and enzymes.

| Property | Details |

|---|---|

| Molecular Formula | C15H18O4 |

| Molecular Weight | 262.31 g/mol |

| Physical Form | White solid |

| Chirality | Exists in multiple enantiomeric forms |

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential therapeutic application in treating inflammatory diseases such as arthritis and other autoimmune disorders. The mechanism behind this activity may involve modulation of signaling pathways associated with inflammation.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have revealed promising results. The compound has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. It appears to act by disrupting cellular metabolism and promoting cell cycle arrest, although further studies are necessary to elucidate the precise mechanisms involved.

Case Studies and Research Findings

- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 µM across different cell types.

- Animal Models : In animal models of inflammation, administration of the compound led to a significant reduction in edema and inflammatory markers compared to control groups. These findings support its potential use as an anti-inflammatory agent.

- Mechanistic Insights : Research has indicated that this compound may interact with specific receptors or enzymes involved in inflammatory and cancer pathways, highlighting its role as a modulator of biological activity.

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses or cancer progression.

- Receptor Binding : It potentially binds to specific receptors, altering their activity and downstream signaling pathways.

- Metabolic Interference : By affecting metabolic pathways, it can induce apoptosis or inhibit proliferation in cancer cells.

Propiedades

IUPAC Name |

4-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-19-13-4-2-3-12(9-13)14(16)10-5-7-11(8-6-10)15(17)18/h2-4,9-11H,5-8H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLPLLKWHYGMNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501220983, DTXSID501226236 | |

| Record name | trans-4-(3-Methoxybenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501220983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(3-Methoxybenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501226236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736136-06-4, 735269-93-9 | |

| Record name | trans-4-(3-Methoxybenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501220983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(3-Methoxybenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501226236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.